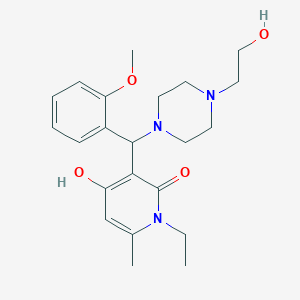

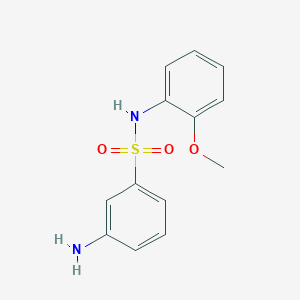

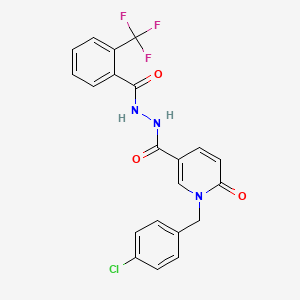

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

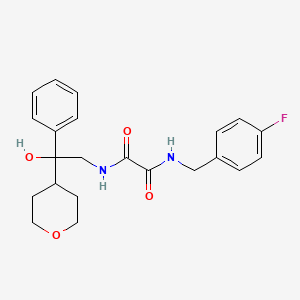

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organo-sulphur compound . It has a molecular weight of 278.33 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-N-(2-methoxyphenyl)benzenesulfonamide . Its InChI code is 1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.33 .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Research has shown that sulfonamide-focused libraries, including compounds similar to 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide, have been evaluated for antitumor activities. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, respectively. Gene expression changes associated with these compounds have been characterized, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (T. Owa et al., 2002).

Enzyme Inhibition

Sulfonamide derivatives, including those structurally related to this compound, have been investigated for their inhibitory effects on enzymes such as human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). These studies have led to the identification of compounds with significant inhibitory potential, demonstrating nanomolar Ki values. Such findings highlight the therapeutic potential of these compounds as lead compounds for further drug development (M. Tuğrak et al., 2020).

Antimicrobial and Antioxidant Activities

New organosulfur metallic compounds, including those with sulfonamide-based Schiff base ligands, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant bioactivity against a range of fungal and bacterial species, as well as antioxidant properties. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial and antioxidant agents (A. Hassan et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis .

Mode of Action

The structure of this compound allows it to mimic and replace para-aminobenzoic acid (PABA) in the active site of the enzyme dihydropteroate synthetase . This competitive inhibition prevents the normal substrate, PABA, from binding to the enzyme, thereby inhibiting the production of dihydrofolate .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the folate synthesis pathway . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate . As these compounds are essential for bacterial DNA synthesis, their depletion inhibits bacterial growth and cell division .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and cell division . By disrupting the folate synthesis pathway, the compound deprives bacteria of the essential components needed for DNA synthesis . This leads to the inhibition of bacterial replication and growth .

Eigenschaften

IUPAC Name |

3-amino-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJQKCUTGSZFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)